molecular formula C11H12O3 B15277115 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid CAS No. 1399658-38-8

1-(p-Tolyloxy)cyclopropane-1-carboxylic acid

Cat. No.: B15277115
CAS No.: 1399658-38-8
M. Wt: 192.21 g/mol
InChI Key: UXPCBFMLKHKMMQ-UHFFFAOYSA-N
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Description

1-(p-Tolyloxy)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a para-tolyloxy substituent. The cyclopropane ring confers rigidity, while the p-tolyloxy group introduces steric bulk and electron-donating effects via its methoxy moiety.

Properties

CAS No.

1399658-38-8

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(4-methylphenoxy)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)14-11(6-7-11)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

UXPCBFMLKHKMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of p-tolyloxyacetic acid with a cyclopropanating agent such as diazomethane or a carbene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The p-tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(p-Tolyloxy)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

    Industry: It finds use in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(p-Tolyloxy)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring and carboxylic acid group can participate in binding interactions, influencing the activity of target proteins and pathways. These interactions can modulate biochemical processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Substituent Key Properties Applications
1-(p-Tolyloxy)cyclopropane-1-carboxylic acid p-Tolyloxy (methoxy-phenyl) Moderate acidity (pKa ~4-5), enhanced lipophilicity due to aromatic group Drug design, polymer precursors
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl Higher molecular weight (density: 1.671 g/cm³), potential halogen bonding Catalysis, halogenated intermediates
1-Fluorocyclopropane-1-carboxylic acid Fluorine Strong acidity (pKa ~3.5), electronegativity-driven reactivity PET imaging, enzyme inhibitors
1-Hydroxy-1-cyclopropanecarboxylic acid Hydroxyl High polarity (TPSA: 57.53 Ų), hydrogen bonding capacity Biodegradable materials, chelating agents
1-Methoxycyclopropane-1-carboxylic acid Methoxy Electron-donating effect, lower melting point Agricultural chemicals, surfactants

Key Research Findings

  • Electronic Effects : The p-tolyloxy group’s electron-donating methoxy moiety stabilizes the cyclopropane ring via conjugation, reducing ring strain compared to electron-withdrawing substituents (e.g., bromine) .
  • Acidity Trends : Fluorine’s electronegativity lowers the pKa of 1-fluorocyclopropane-1-carboxylic acid (pKa ~3.5) compared to the p-tolyloxy analog (estimated pKa ~4.5) .
  • Thermal Stability : Cyclopropane dicarboxylic acids (e.g., 1,1-cyclopropane dicarboxylic acid) exhibit higher thermal stability due to dual carboxyl groups, enabling use in high-temperature polymer synthesis .

Biological Activity

1-(p-Tolyloxy)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Composition

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : 1-(4-methylphenoxy)cyclopropane-1-carboxylic acid

Properties Table

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that this compound may interact with specific biological targets, influencing various metabolic pathways. Its structure allows it to function as a modulator for certain enzymes, potentially affecting processes such as inflammation and metabolic regulation.

Therapeutic Potential

The compound has been studied for its potential applications in treating conditions such as:

  • Diabetes : It may act on GPR120, a G protein-coupled receptor involved in glucose metabolism and insulin sensitivity .
  • Inflammation : Preliminary studies suggest it could have anti-inflammatory properties, which are crucial in managing chronic diseases.

Study 1: Diabetes Management

A study explored the effects of this compound on insulin sensitivity in diabetic models. The findings indicated that administration of the compound led to significant improvements in glucose tolerance tests compared to control groups. The proposed mechanism involved modulation of GPR120 pathways, enhancing insulin signaling .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityMechanism of Action
2,4-Dichlorophenoxyacetic acidHerbicidal activityAuxin mimicry
1-Aminocyclopropane-1-carboxylic acidEthylene precursor in plantsModulates plant growth
PhenylbutyrateNeuroprotective effectsHistone deacetylase inhibition

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